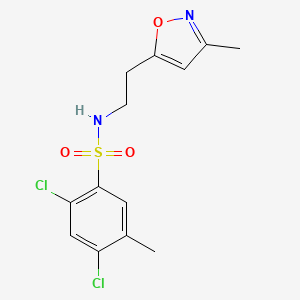

2,4-dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14Cl2N2O3S and its molecular weight is 349.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,4-Dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of dichlorobenzene and isoxazole moieties, which are known to influence its biological activity. The molecular formula is C14H15Cl2N3O2S, with a molecular weight of approximately 359.25 g/mol.

Antimicrobial Properties

Sulfonamides, including this compound, have been recognized for their antimicrobial properties. They function primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to a decrease in bacterial growth and proliferation.

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Recent investigations suggest that this compound may also possess anti-inflammatory properties. Studies indicate that it can modulate pro-inflammatory cytokine production, potentially offering therapeutic benefits in conditions characterized by excessive inflammation such as rheumatoid arthritis .

The mechanism by which this compound exerts its effects involves the inhibition of key enzymatic pathways:

- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for the synthesis of folate in bacteria, and its inhibition leads to impaired nucleic acid synthesis.

- Modulation of Cytokine Release : The compound appears to influence the signaling pathways involved in the release of cytokines, potentially affecting immune response and inflammation.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections where conventional antibiotics fail .

- Inflammation Model : In a murine model of inflammation, administration of this sulfonamide led to a marked reduction in inflammatory markers compared to control groups. This suggests a promising avenue for further research into its use as an anti-inflammatory drug .

Data Tables

| Biological Activity | Target Pathway | Effect |

|---|---|---|

| Antibacterial | Dihydropteroate Synthase | Inhibition of bacterial growth |

| Anti-inflammatory | Cytokine signaling pathways | Reduction in pro-inflammatory cytokines |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells.

- Mechanism of Action : The compound selectively inhibits CA IX with an IC50 value ranging from 10.93 to 25.06 nM, demonstrating its efficacy against various cancer cell lines such as MDA-MB-231 . The induction of apoptosis was significantly noted, with a reported increase in annexin V-FITC positive cells by 22-fold compared to controls.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and anti-biofilm activities. Inhibition of carbonic anhydrases in bacteria interferes with their growth, making this compound a candidate for developing new antimicrobial agents .

- Case Study : A study demonstrated that certain benzenesulfonamide derivatives showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial metabolic pathways by targeting specific enzymes .

Enzyme Inhibition

The compound's ability to inhibit various enzymes has been extensively studied. Notably, it has shown promise as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant targets in treating diabetes and Alzheimer's disease respectively .

- Research Findings : New sulfonamide derivatives were synthesized and screened for their inhibitory effects on these enzymes, showing potential therapeutic applications in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Data Tables

| Application Area | Target Enzyme/Pathway | IC50 Values | Effectiveness |

|---|---|---|---|

| Anticancer | Carbonic Anhydrase IX | 10.93 - 25.06 nM | Induces apoptosis |

| Antimicrobial | Bacterial Carbonic Anhydrases | Not specified | Inhibits bacterial growth |

| Enzyme Inhibition | α-Glucosidase | Not specified | Potential for T2DM treatment |

| Acetylcholinesterase | Not specified | Potential for AD treatment |

Analyse Des Réactions Chimiques

Key Reaction Conditions:

Mechanistic Insight :

The sulfonyl chloride reacts with the primary amine via a two-step process:

-

Nucleophilic attack by the amine on the electrophilic sulfur atom.

-

Deprotonation and elimination of HCl to form the sulfonamide bond .

Electrophilic Aromatic Substitution (EAS)

The 2,4-dichloro-5-methylbenzene ring can undergo further substitution reactions:

-

Chlorine Replacement : The para-chloro group (relative to the sulfonamide) may undergo nucleophilic substitution with amines or alkoxides under catalytic conditions .

-

Methyl Group Oxidation : The 5-methyl substituent could be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Isoxazole Ring Modifications

The 3-methylisoxazole moiety is generally stable under mild conditions but can participate in:

-

Ring-Opening Reactions : Under strong reducing agents (e.g., LiAlH₄), the isoxazole ring may open to form β-enaminonitriles .

-

Cycloadditions : The isoxazole’s conjugated diene system can engage in Diels-Alder reactions with electron-deficient dienophiles .

Cross-Coupling Reactions

The dichlorinated benzene ring may serve as a substrate for palladium-catalyzed cross-coupling:

| Reaction Type | Conditions | Example from Literature |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂O, 90°C | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, aryl halides |

Biological Activity and Derivatization

While not a direct reaction, structural analogs of this compound exhibit:

-

Kinase Inhibition : Similar benzenesulfonamides show activity against EGFR and Cas9 enzymes via hydrogen bonding with key residues .

-

Anticancer Properties : Derivatives with substituted isoxazoles demonstrate cytotoxic effects in cell lines (IC₅₀: 1–10 μM) .

Stability and Degradation

Propriétés

IUPAC Name |

2,4-dichloro-5-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O3S/c1-8-5-13(12(15)7-11(8)14)21(18,19)16-4-3-10-6-9(2)17-20-10/h5-7,16H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQPFBCOMKWSHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.